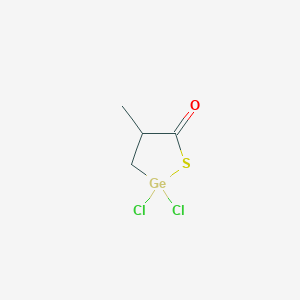
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is a unique organogermanium compound that features a thiagermolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one typically involves the reaction of germanium tetrachloride with a suitable thiol and methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or catalysts.
作用機序
The mechanism by which 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
2,2-Dichloro-4-methyl-1,2-thiagermolane: Similar structure but lacks the ketone group.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-thione: Contains a thione group instead of a ketone.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is unique due to the presence of the ketone group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
136215-35-5 |
|---|---|
分子式 |
C4H6Cl2GeOS |
分子量 |
245.69 g/mol |
IUPAC名 |
2,2-dichloro-4-methylthiagermolan-5-one |
InChI |
InChI=1S/C4H6Cl2GeOS/c1-3-2-7(5,6)9-4(3)8/h3H,2H2,1H3 |
InChIキー |
UJLPNCWGBVEJJA-UHFFFAOYSA-N |
正規SMILES |
CC1C[Ge](SC1=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


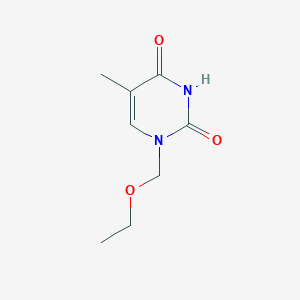
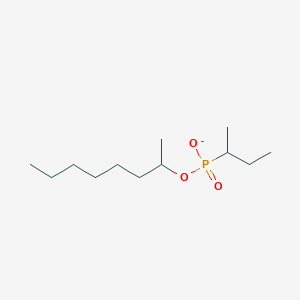
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

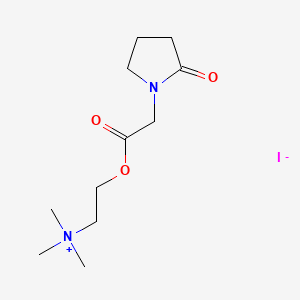
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
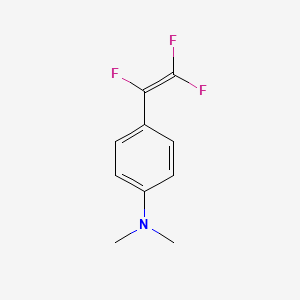
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
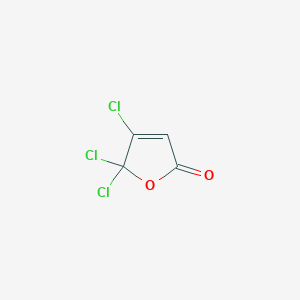
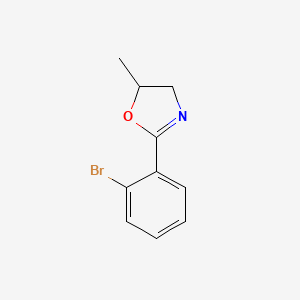
![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
